2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and two methyl groups attached to the pyrazole ring, along with an ethan-1-ol group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of hydrazines with β-ketoesters or 2,4-diketoesters .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions, are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and catalysts to facilitate the process .
Major Products
The major products formed from these reactions include various substituted pyrazoles, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The presence of the pyrazole ring also contributes to its ability to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the ethan-1-ol group, making it less versatile in certain reactions.
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of the ethan-1-ol group, leading to different reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A more complex structure with additional heterocyclic rings, offering different biological activities.
Uniqueness
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the ethan-1-ol group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic and research applications, making it a valuable compound in various fields .
Properties
CAS No. |
89586-93-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C13H16N2O/c1-10-13(8-9-16)11(2)15(14-10)12-6-4-3-5-7-12/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
OCBPGDBMNJQQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCO |
Origin of Product |
United States |
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